molecular formula C21H18 B14740620 [(E)-1,3-diphenyl-prop-2-enyl]-benzene CAS No. 5424-75-9

[(E)-1,3-diphenyl-prop-2-enyl]-benzene

Cat. No.: B14740620
CAS No.: 5424-75-9
M. Wt: 270.4 g/mol
InChI Key: RDCOLDLJNDPOTK-WUKNDPDISA-N
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Description

1,3,3-Triphenyl-1-propene is an organic compound with the molecular formula C21H18 It is a derivative of propene where three phenyl groups are attached to the first and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Triphenyl-1-propene can be synthesized through several methods, one of which involves the reaction of triphenylmethanol with a strong acid. The reaction proceeds via the formation of a carbocation intermediate, which then undergoes elimination to form the desired product. The reaction conditions typically include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the elimination process.

Industrial Production Methods

In an industrial setting, the production of 1,3,3-triphenyl-1-propene may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the use of catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Triphenyl-1-propene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of phenyl groups, the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding alcohols or alkanes.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

    Oxidation: Potassium permanganate in an acidic or basic medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1,3,3-Triphenyl-1-propene has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,3,3-triphenyl-1-propene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in reactions, forming carbocation intermediates that can undergo further transformations. The presence of phenyl groups enhances its reactivity in electrophilic aromatic substitution reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Triphenyl-1-propanone: This compound is similar in structure but contains a carbonyl group instead of a double bond. It exhibits different reactivity and is used in different applications.

    Triphenylmethanol: This compound has a hydroxyl group attached to the central carbon atom, making it an alcohol. It is used as a precursor in the synthesis of other organic compounds.

Uniqueness

1,3,3-Triphenyl-1-propene is unique due to its structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbocation intermediates makes it a valuable compound in organic synthesis, and its applications in various fields highlight its versatility.

Properties

CAS No.

5424-75-9

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

[(E)-1,3-diphenylprop-2-enyl]benzene

InChI

InChI=1S/C21H18/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,21H/b17-16+

InChI Key

RDCOLDLJNDPOTK-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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